D-Galacturonic Acid Monohydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

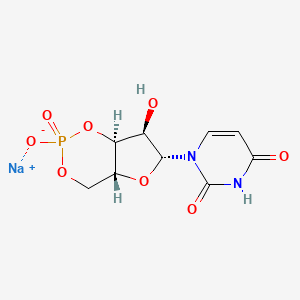

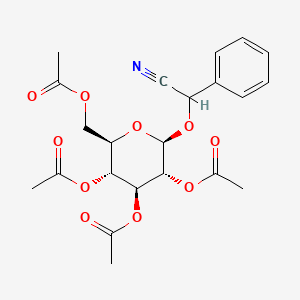

D-Galacturonic acid (hydrate) is an organic compound that is a sugar acid derived from D-galactose. It is the main component of pectin, a polysaccharide found in the cell walls of plants. In its open form, D-Galacturonic acid has an aldehyde group at the C1 position and a carboxylic acid group at the C6 position . It is commonly used in various scientific and industrial applications due to its unique chemical properties.

Scientific Research Applications

Safety and Hazards

D-Galacturonic Acid Monohydrate is toxic and can cause moderate to severe irritation to the skin and eyes . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, such as chemical-resistant rubber gloves and chemical safety goggles, is advised .

Relevant Papers Several papers have been identified that provide further information on this compound . These papers cover topics such as its synthesis, chemical reactions, and applications in biochemical research and pharmaceuticals.

Mechanism of Action

Target of Action:

D-Galacturonic acid is a sugar acid and an oxidized form of D-galactose. Its primary target is pectin , where it exists as the polymer polygalacturonic acid . In its open form, D-galacturonic acid has an aldehyde group at C1 and a carboxylic acid group at C6 .

Action Environment:

Environmental factors, such as pH, temperature, and the presence of other ions, influence the stability and efficacy of D-Galacturonic Acid Monohydrate. For example, low pH may enhance its solubility, while high temperatures could lead to degradation.

: Debra Mohnen, "Pectin structure and biosynthesis," Current Opinion in Plant Biology 2008, 11:266–277. doi: 10.1016/j.pbi.2008.03.006.

Biochemical Analysis

Biochemical Properties

D-Galacturonic Acid Monohydrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used for the co-crystallization of enzymes such as proteinase K . It is also used in galacturonic acid metabolism research as a substrate to identify, differentiate, and characterize endo- and exopolygalacturonase(s) and gluconase(s) .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to ameliorate the intestinal mucosal permeability and inflammation of functional dyspepsia in rats .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is involved in the microbial pathways for the catabolism of D-galacturonic acid .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that it has a significant ameliorating effect on the intestinal mucosal permeability and inflammatory response of functional dyspepsia rats .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors . For instance, it is the main constituent of pectin and is involved in the microbial pathways for the catabolism of D-galacturonic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Galacturonic acid (hydrate) is typically synthesized through the hydrolysis of pectin using pectinase enzymes. The process involves breaking down the pectin into its constituent monosaccharides, including D-Galacturonic acid. The hydrolysis reaction is followed by extraction and purification steps to obtain the target compound .

Industrial Production Methods: In industrial settings, D-Galacturonic acid is produced by hydrolyzing pectin extracted from citrus peels or apple pomace. The hydrolysis is carried out under controlled conditions to ensure high yield and purity. The resulting D-Galacturonic acid is then crystallized and dried to obtain the hydrate form .

Chemical Reactions Analysis

Types of Reactions: D-Galacturonic acid (hydrate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: D-Galacturonic acid can be oxidized to form D-galactaric acid (mucic acid) using strong oxidizing agents such as nitric acid.

Reduction: Reduction of D-Galacturonic acid can yield D-galactonic acid, typically using reducing agents like sodium borohydride.

Substitution: Esterification reactions can occur with alcohols in the presence of acid catalysts to form esters of D-Galacturonic acid.

Major Products:

Oxidation: D-galactaric acid (mucic acid)

Reduction: D-galactonic acid

Substitution: Esters of D-Galacturonic acid

Comparison with Similar Compounds

D-Glucuronic acid: Another uronic acid derived from glucose, commonly found in the extracellular matrix of animal tissues.

L-Iduronic acid: A component of glycosaminoglycans, such as heparin and dermatan sulfate.

D-Mannuronic acid: Found in alginates, which are polysaccharides extracted from brown seaweed.

Uniqueness of D-Galacturonic Acid: D-Galacturonic acid is unique due to its role as the primary building block of pectin, a crucial polysaccharide in plant cell walls. Its ability to form gels and its involvement in various metabolic pathways make it distinct from other similar compounds .

Properties

IUPAC Name |

(2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O7.H2O/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h1-5,8-11H,(H,12,13);1H2/t2-,3+,4+,5-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKCNUXXWWMOQSF-RMTXHFLUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(C(C(C(C(=O)O)O)O)O)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=O)[C@@H]([C@H]([C@H]([C@@H](C(=O)O)O)O)O)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Why was D-Galacturonic Acid Monohydrate included in the newly designed medium for axenic cultivation of Entamoeba dispar?

A1: While the research paper [] doesn't explicitly state the reason for including this compound in the new medium, it does highlight that this compound, along with gluconic acid and dihydroxyacetone, replaced glucose from the original casein-free yeast extract-iron-serum (YI-S) medium. This suggests that this compound might serve as an alternative energy source for Entamoeba dispar growth, potentially playing a role in its carbohydrate metabolism. Further research on the metabolic pathways of Entamoeba dispar and the utilization of this compound is necessary to confirm this hypothesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]-2-oxoacetate](/img/structure/B1147100.png)

![6-[5-[[[2-(Methyl-d3-sulfonyl)ethyl]amino]methyl]-2-furanyl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4-quinazolinamine](/img/structure/B1147107.png)

![2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine](/img/structure/B1147116.png)